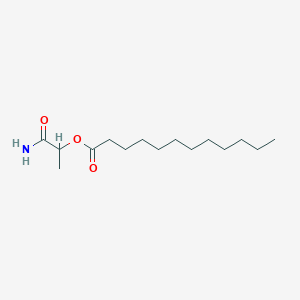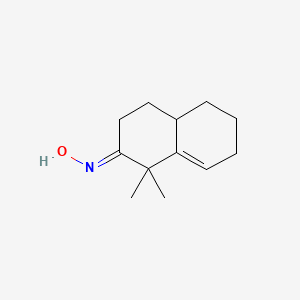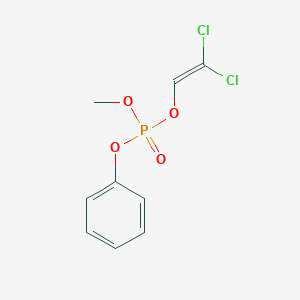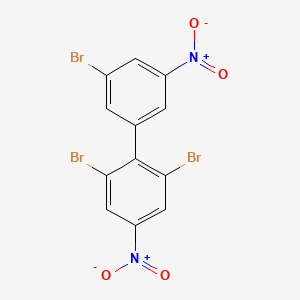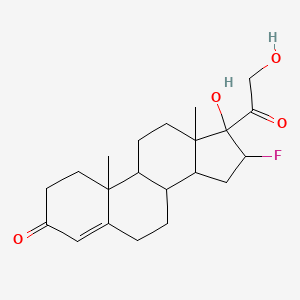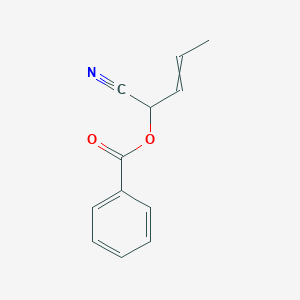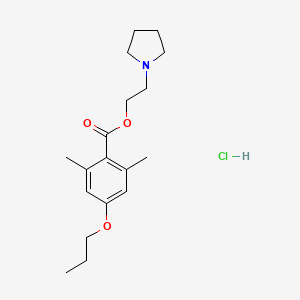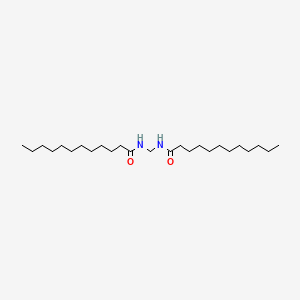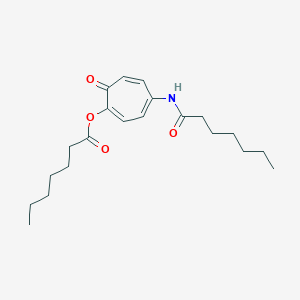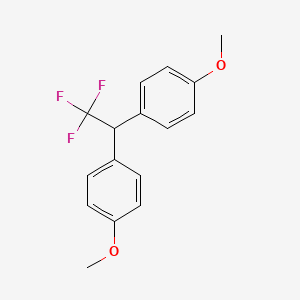
Pyrrolidinium,1'-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] is a complex organic compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where pyrrolidine derivatives react with ethylene dibromide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while reduction can produce pyrrolidinium hydrides. Substitution reactions result in a wide range of derivatives, depending on the nucleophile employed.
科学研究应用
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] has several scientific research applications:
Chemistry: Used as a solvent or catalyst in various organic reactions due to its ionic liquid properties.
Biology: Investigated for its potential as a drug delivery agent, owing to its ability to solubilize various biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity.
作用机制
The mechanism of action of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and leading to cell death. In chemical reactions, its ionic nature facilitates the transfer of electrons, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
Pyrrolidinium Ionic Liquids: Similar in structure but may have different substituents, affecting their properties and applications.
Piperidinium Ionic Liquids: Contain a six-membered ring instead of a five-membered pyrrolidine ring, leading to different chemical behaviors.
Imidazolium Ionic Liquids: Feature an imidazole ring, offering distinct properties such as higher thermal stability and different solubility profiles.
Uniqueness
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] stands out due to its specific combination of pyrrolidine and pyridine rings, which confer unique properties such as enhanced solubility and reactivity. Its dual functionality makes it versatile for various applications, distinguishing it from other ionic liquids.
属性
CAS 编号 |
5392-30-3 |
|---|---|
分子式 |
C22H32N4+2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
3-[1-methyl-1-[2-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)ethyl]pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C22H32N4/c1-25(13-5-9-21(25)19-7-3-11-23-17-19)15-16-26(2)14-6-10-22(26)20-8-4-12-24-18-20/h3-4,7-8,11-12,17-18,21-22H,5-6,9-10,13-16H2,1-2H3/q+2 |
InChI 键 |
MJRIWDXWCJJQJG-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)CC[N+]3(CCCC3C4=CN=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
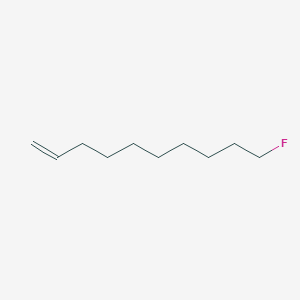
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
